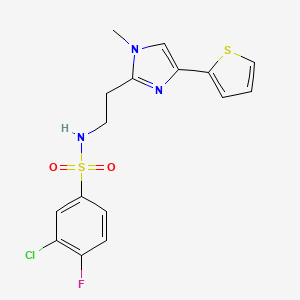

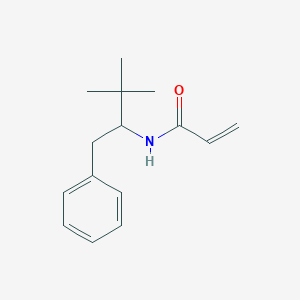

![molecular formula C16H18ClNO3 B2612006 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol CAS No. 1232801-83-0](/img/structure/B2612006.png)

4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

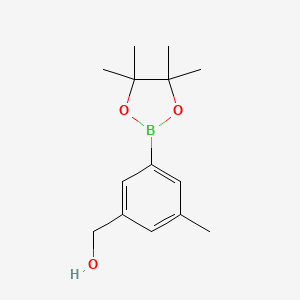

“4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C16H18ClNO3 and a molecular weight of 307.77 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol” consists of a phenol group with a chlorine atom and a complex organic group attached to it . The exact crystal structure is not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Characterization

4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol and its derivatives have been synthesized and characterized in various studies. For instance, Rafique et al. (2022) synthesized several 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, which were then tested for antimicrobial and antidiabetic activities. These compounds displayed broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating potential as antimicrobial and antidiabetic agents (Rafique et al., 2022).

Biological Evaluation and DNA Interaction Studies

The study by Rafique et al. (2022) also included DNA interaction studies, which are crucial for evaluating the potential of synthetic compounds as anticancer agents. Their results showed significant interaction with human DNA, highlighting the compounds' potential in cancer treatment (Rafique et al., 2022).

Fluorescence Detection of Cysteine

Liu et al. (2015) reported on a derivative of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol used for the fluorescence turn-on detection of cysteine. This study demonstrated the compound's ability to differentiate cysteine from other amino acids, indicating its potential in biochemical assays and diagnostic applications (Liu et al., 2015).

Corrosion Inhibition

Amine derivative compounds, including 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol, have been explored for their corrosion inhibition properties on mild steel in acidic media. Boughoues et al. (2020) found that these compounds effectively inhibited corrosion, suggesting their use in industrial applications (Boughoues et al., 2020).

Synthesis of Metal Complexes

The compound and its derivatives have been used in the synthesis of metal complexes. Abbas et al. (2020) synthesized 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes, which demonstrated moderate anticancer activity against specific cell lines (Abbas et al., 2020).

Environmental Applications

Research has also extended to environmental applications. For instance, Plimmer and Klingebiel (1971) studied the riboflavin-sensitized photooxidation of 2,4-dichlorophenol, a compound structurally related to 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol, assessing the potential formation of chlorinated dioxins in water (Plimmer & Klingebiel, 1971).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-[[(2,5-dimethoxyphenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-8,18-19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWILRCUOPIOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

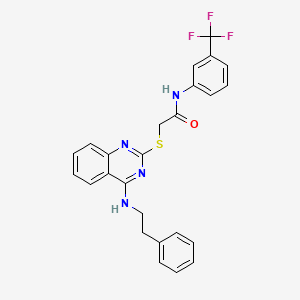

![3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2611926.png)

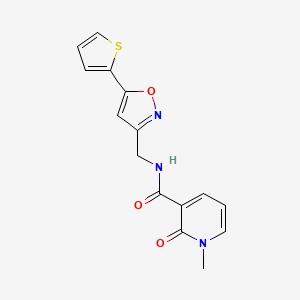

![N-(2,4-difluorophenyl)-2-{6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2611929.png)

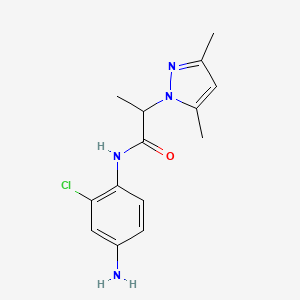

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2611933.png)

![(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B2611937.png)

![8-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2611944.png)